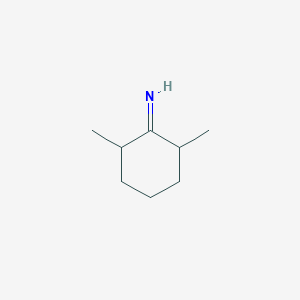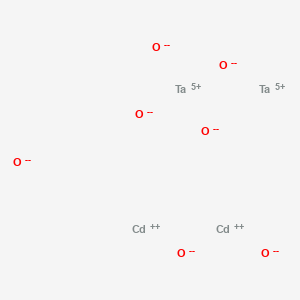
Cadmium tantalum oxide (CdTa2O6)
Übersicht
Beschreibung
Cadmium tantalum oxide (CdTa2O6) is a compound with the molecular formula Cd2O7Ta2 . It has a molecular weight of 698.72 g/mol . It is also known by other names such as cadmium ditantalum hexaoxide .
Synthesis Analysis
The synthesis of CdTa2O6 has been studied in the literature . The compound can be fabricated by the solid-state reaction method at 1373 K .Molecular Structure Analysis
The molecular structure of CdTa2O6 includes two cadmium ions (Cd2+), seven oxygen ions (O2-), and two tantalum ions (Ta5+) . The InChI string representation of the molecule isInChI=1S/2Cd.7O.2Ta/q2*+2;7*-2;2*+5 . Physical And Chemical Properties Analysis
Cadmium tantalum oxide (CdTa2O6) has a molecular weight of 698.72 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 0 . The exact mass is 699.66653 g/mol, and the monoisotopic mass is 701.66713 g/mol .Wissenschaftliche Forschungsanwendungen
Cadmium Oxide as a Semiconductor : Cadmium oxide (CdO) is a practical semiconductor metal oxide with applications in catalysis, optoelectronics, and electrical conductivity. Its nanocrystals show potential for visible optoelectronics applications due to their large blue shift and strong luminescent spectra (Kaviyarasu et al., 2014).
Tantalum-Cadmium Film Coatings : Ion-plasma sputtering and codeposition of Ta and Cd particles have been used to create alloys and coatings. These coatings show potential technological applications due to their phase composition and structure (Tuleushev et al., 2015).
Transparent Conducting Films : Doped CdO has been explored for its use as a transparent conductor in photovoltaics and optoelectronics. The research indicates that CdO thin films, especially when doped, have properties suitable for full spectrum photovoltaics (Kwok & Yu, 2021).
Cadmium Oxide in Electrodes for Batteries : Cadmium oxides have shown superior properties when used as cathode materials for nickel-cadmium batteries. Modifications with CdO can enhance electrochemical performance and stability (Yun-jiao Li et al., 2020).
Applications in Solar Cells and Displays : CdO is used in the production of solar cells, liquid-crystal displays, electrochromic devices, and LEDs. Its thermal properties have been studied to optimize these applications (Patel et al., 2011).
Cadmium Oxide in Biomedicine : CdO nanostructures have shown potential in biomedical applications like antibacterial activity. The morphology of CdO nanostructures can significantly influence their efficacy in these applications (Anandhan et al., 2019).
Cadmium Tantalate Phosphors : The doping of cadmium tantalate with rare earth elements like Nd3+ has been researched for its near-infrared emission, useful in laser applications and optoelectronics (Güleryüz, 2023).
Safety And Hazards
Cadmium, one of the components of CdTa2O6, is known to be toxic . It can be fatal if inhaled and is suspected of causing genetic defects . It may cause cancer and is suspected of damaging fertility or the unborn child . It can cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
cadmium(2+);oxygen(2-);tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cd.7O.2Ta/q2*+2;7*-2;2*+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNXTWNKCLJGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cd+2].[Cd+2].[Ta+5].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd2O7Ta2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924321 | |
| Record name | Cadmium tantalum(5+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium tantalum oxide (CdTa2O6) | |
CAS RN |
12292-07-8 | |
| Record name | Cadmium tantalum oxide (CdTa2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012292078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium tantalum oxide (CdTa2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium tantalum(5+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium ditantalum hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



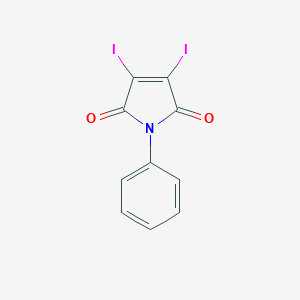

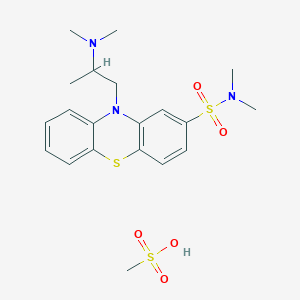
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
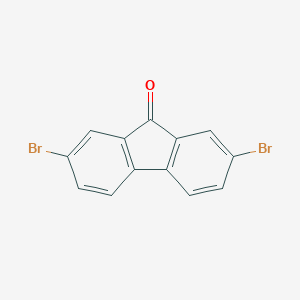
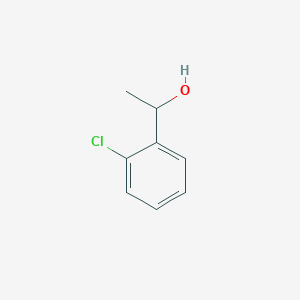
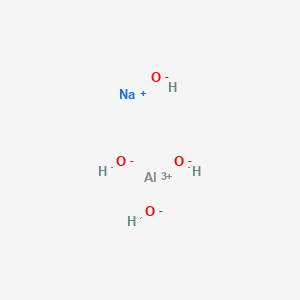
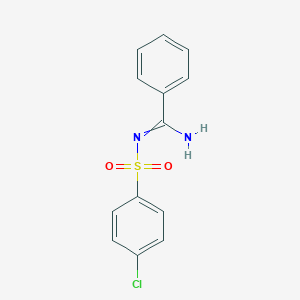
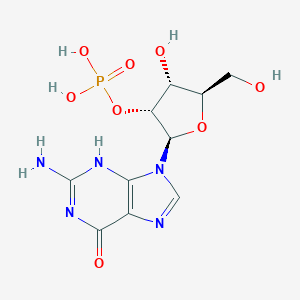
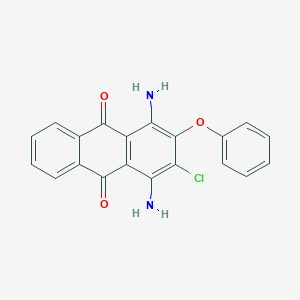
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
